Product packaging for 6-(trifluoromethoxy)-1H-indazol-5-amine(Cat. No.:)

6-(trifluoromethoxy)-1H-indazol-5-amine

Cat. No.: B13018455
M. Wt: 217.15 g/mol
InChI Key: RJOYEULCKDJLAW-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)-1H-indazol-5-amine (CAS 1499162-39-8) is a high-purity chemical intermediate designed for advanced pharmaceutical research and development. This compound belongs to the class of indazoles, a nitrogen-containing heterocyclic scaffold recognized as one of the most important pharmacophores in medicinal chemistry due to its versatile biological activities and presence in several approved drugs . The indazole core can exist in two tautomeric forms (1H and 2H), with the 1H-indazole form being the more thermodynamically stable and predominant structure . The strategic incorporation of both an amine group and a trifluoromethoxy substituent on the indazole ring makes this derivative a valuable building block for constructing novel bioactive molecules. The trifluoromethoxy group is particularly prized in drug design for its ability to enhance metabolic stability, improve membrane permeability, and influence the compound's overall bioavailability and binding affinity . Indazole derivatives have demonstrated a broad spectrum of pharmacological activities in scientific literature, including potent anti-cancer, anti-inflammatory, and antimicrobial effects . This specific compound serves as a crucial synthetic precursor in the discovery and development of targeted therapies, particularly for the synthesis of kinase inhibitors, which are essential for regulating cell signaling pathways in diseases like cancer . Its structure is amenable to further functionalization, allowing medicinal chemists to explore structure-activity relationships and optimize lead compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used for personal, animal, or human utilization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F3N3O B13018455 6-(trifluoromethoxy)-1H-indazol-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6F3N3O

Molecular Weight

217.15 g/mol

IUPAC Name

6-(trifluoromethoxy)-1H-indazol-5-amine

InChI

InChI=1S/C8H6F3N3O/c9-8(10,11)15-7-2-6-4(1-5(7)12)3-13-14-6/h1-3H,12H2,(H,13,14)

InChI Key

RJOYEULCKDJLAW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=CC(=C1N)OC(F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies and Process Development for 6 Trifluoromethoxy 1h Indazol 5 Amine and Analogues

Targeted Synthesis of 6-(trifluoromethoxy)-1H-indazol-5-amine

The synthesis of this compound is not extensively detailed in publicly available literature, necessitating a rational design approach based on established methodologies for analogous structures. The key challenges lie in the introduction of the trifluoromethoxy group and the amino group at the C6 and C5 positions, respectively, of the indazole core.

Specific Reaction Pathways and Mechanisms

A plausible and efficient pathway to this compound likely involves the cyclization of a suitably substituted o-halobenzonitrile or a related precursor. One common strategy for constructing 3-aminoindazoles involves the reaction of a 2-fluorobenzonitrile (B118710) derivative with hydrazine (B178648). nih.gov

A proposed synthetic route could commence with a 2-fluoro-4-(trifluoromethoxy)benzonitrile (B1401305) derivative. The introduction of a nitro group at the 5-position, followed by reduction, would yield the corresponding 5-amino-2-fluoro-4-(trifluoromethoxy)benzonitrile. This intermediate could then undergo cyclization with hydrazine hydrate, a reaction known to proceed rapidly, often with high yield, to form the 1H-indazol-3-amine. While this specific sequence for the target compound is a projection, the individual steps are well-precedented in the synthesis of substituted indazoles. nih.gov

Another potential pathway involves the use of a pre-formed hydrazone which can undergo intramolecular cyclization. This approach is particularly useful for controlling regioselectivity in the final indazole product.

Precursor Design and Strategic Functionalization

The design of a suitable precursor is paramount for the successful synthesis of this compound. A key starting material could be a substituted benzene (B151609) ring bearing the trifluoromethoxy group and a halogen, which facilitates the cyclization step.

For instance, a precursor such as 2-chloro-5-nitro-4-(trifluoromethoxy)benzaldehyde could be condensed with hydrazine to form the corresponding hydrazone. This hydrazone can then be subjected to an intramolecular N-arylation reaction to form the indazole ring. The nitro group can subsequently be reduced to the desired amine functionality. The choice of the halogen (F, Cl, Br) and the specific reaction conditions for the cyclization are critical for optimizing the yield and purity of the final product.

General Synthetic Strategies for 1H-Indazole Core Formation

The construction of the 1H-indazole ring system is a well-explored area of synthetic organic chemistry, with several robust methods available. These strategies often rely on cyclization reactions, with transition metal catalysis playing a crucial role in modern approaches.

Cyclization Reactions for Indazole Ring System Construction

The formation of the indazole ring is typically achieved through the creation of the N-N bond and the closure of the five-membered ring onto the benzene core. Various cyclization strategies have been developed to achieve this transformation efficiently.

Palladium-catalyzed C-H amination has emerged as a powerful tool for the synthesis of N-heterocycles, including indazoles. This method often involves the intramolecular coupling of a C-H bond on the aromatic ring with a nitrogen atom of a hydrazone or a related functional group. These reactions can sometimes be performed without the need for a specific ligand, simplifying the reaction setup.

CatalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂Cs₂CO₃Toluene11075-90 nih.gov
PdCl₂(dppf)K₂CO₃Dioxane10060-85 semanticscholar.org

This table presents representative conditions for palladium-catalyzed C-H amination for the synthesis of various indazole analogues.

The mechanism of this reaction generally involves the oxidative addition of the palladium catalyst to the C-X bond (where X is a halogen) of the precursor, followed by coordination of the nitrogen atom and reductive elimination to form the C-N bond and close the indazole ring.

Copper-catalyzed methods provide a cost-effective and efficient alternative to palladium-based systems for the synthesis of indazoles. These reactions often utilize o-haloaryl N-sulfonylhydrazones as precursors, which undergo intramolecular N-arylation to form the indazole ring.

A variety of copper sources, including copper(I) iodide (CuI) and copper(II) acetate (B1210297) (Cu(OAc)₂), can be employed as catalysts. The choice of ligand and base is also critical for the success of the reaction. For instance, the use of 1,10-phenanthroline (B135089) as a ligand has been shown to be effective in promoting the cyclization of o-chlorinated arylhydrazones. beilstein-journals.org

Copper SourceLigandBaseSolventTemperature (°C)Yield (%)Reference
CuI1,10-PhenanthrolineKOHDMF12010-70 beilstein-journals.org
Cu₂ONoneCs₂CO₃DMSO110up to 95 beilstein-journals.org

This table showcases typical conditions for copper-mediated cyclization for the synthesis of N-substituted indazoles.

These copper-mediated cyclizations are particularly valuable for large-scale synthesis due to the lower cost and toxicity of copper compared to palladium. The reaction conditions can often be tuned to accommodate a wide range of functional groups on the aromatic ring.

Reductive Cyclization of Substituted Benzamidines

The construction of the indazole core is a fundamental step in the synthesis of this compound. While various methods exist for indazole synthesis, reductive cyclization strategies are particularly noteworthy. One such approach involves the reductive cyclization of appropriately substituted ortho-nitrobenzylidene amines or related precursors. For instance, the use of MoO₂Cl₂(dmf)₂ as a catalyst and Ph₃P as a reducing agent under microwave conditions can afford 2-aryl-2H-indazoles in good yields from o-nitrobenzylidene amines. organic-chemistry.org Another method employs sodium dithionite (B78146) (Na₂S₂O₄) for the reductive cyclization of o-nitroanilines in the presence of aldehydes to furnish benzimidazoles, a reaction principle that can be adapted for indazole synthesis. organic-chemistry.org

A one-pot tandem approach has been developed for the synthesis of 5,6-dihydrobenzo nih.govbeilstein-journals.orgimidazo[1,2-c]quinolones from 2-(2-nitrophenyl)-1H-benzo[d]imidazoles and aldehydes via a Zn/H₂O-mediated reductive cyclization process. rsc.org This highlights the utility of zinc dust in mediating reductive cyclization under aqueous conditions. Furthermore, electrochemical methods offer a green alternative for the reductive cyclization of o-nitroanilines to yield benzimidazoles, a strategy that could be explored for indazole synthesis. rsc.org The synthesis of 1H-indazoles has also been achieved through the reductive cyclization of o-nitro-ketoximes. researchgate.net

Precursor Type Reagents and Conditions Product Type Key Features
o-Nitrobenzylidene aminesMoO₂Cl₂(dmf)₂, Ph₃P, microwave2-Aryl-2H-indazolesGood yields, microwave-assisted organic-chemistry.org
o-Nitroanilines and aldehydesNa₂S₂O₄, ethanol, heat2-Substituted benzimidazolesOne-step, versatile, scalable organic-chemistry.org
2-(2-Nitrophenyl)-1H-benzo[d]imidazoles and aldehydesZn, H₂O5,6-Dihydrobenzo nih.govbeilstein-journals.orgimidazo[1,2-c]quinolonesGreen, economical, good yields rsc.org
o-NitroanilinesElectrochemical reduction1,2-Fused benzimidazolesOne-pot, open-air, no strong reductant rsc.org
o-Nitro-ketoximesPd-catalyzed3-Substituted indazolesMild conditions, wide substrate scope researchgate.net

Regioselective Functionalization of the Indazole Nucleus (e.g., N1 vs. N2 Alkylation)

The indazole ring possesses two nitrogen atoms, N1 and N2, which can both be functionalized, often leading to a mixture of regioisomers. beilstein-journals.orgnih.gov The development of regioselective N-alkylation protocols is therefore of significant interest. The regioselectivity of indazole alkylation is influenced by several factors, including the nature of the substituents on the indazole ring, the choice of base and solvent, and the alkylating agent. nih.govd-nb.info

Generally, direct alkylation of 1H-indazoles results in a mixture of N1- and N2-substituted products. beilstein-journals.orgnih.gov However, high N1-selectivity can be achieved using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF), particularly with electron-deficient indazoles. nih.govresearchgate.net This selectivity is attributed to the coordination of the indazole N2-atom and an electron-rich oxygen atom in a C-3 substituent with the Na⁺ cation. beilstein-journals.orgresearchgate.net Conversely, conditions such as using cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) can lead to mixtures of N1 and N2 isomers. d-nb.info

Recent studies have demonstrated that highly regioselective N1- and N2-alkylations of methyl 5-bromo-1H-indazole-3-carboxylate can be achieved with excellent yields by careful selection of reagents. nih.gov Density functional theory (DFT) calculations suggest that a chelation mechanism with cesium ions can favor the formation of N1-substituted products, while other non-covalent interactions can direct the reaction towards N2-products. nih.gov For instance, employing C-7 NO₂ or CO₂Me substituted indazoles has been shown to confer excellent N-2 regioselectivity. nih.govresearchgate.net

Indazole Substrate Alkylation Conditions Major Product Selectivity (N1:N2) Reference
Electron-deficient indazolesNaH, THF, pentyl bromideN1-alkylatedHigh N1-selectivity beilstein-journals.orgresearchgate.net
Methyl 5-bromo-1H-indazole-3-carboxylateMethyl iodide, K₂CO₃, DMFMixture44:40 beilstein-journals.orgnih.gov
C-7 NO₂ or CO₂Me substituted indazolesNaH, THFN2-alkylated≥ 96% N2 nih.govresearchgate.net
Indazolen-Pentyl bromide, Cs₂CO₃, DMFMixturePartial N1 preference d-nb.info

Cross-Coupling Reactions for Peripheral Modifications

Cross-coupling reactions are powerful tools for the introduction of diverse substituents onto the indazole core, enabling the synthesis of a wide array of analogues.

The Suzuki-Miyaura cross-coupling reaction is widely used for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. mdpi.comrsc.org This reaction has been successfully applied to the synthesis of novel indazole derivatives. nih.govrsc.org For example, 5-bromoindazoles can be coupled with N-Boc-2-pyrroleboronic acid or 2-thiopheneboronic acid in the presence of a palladium catalyst such as Pd(dppf)Cl₂ and a base like K₂CO₃ in dimethoxyethane (DME) to afford the corresponding 5-(pyrrol-2-yl)- and 5-(thiophen-2-yl)-1H-indazoles in good yields. nih.gov

The choice of catalyst is crucial for the success of the reaction. While various palladium catalysts can be employed, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] has been shown to be highly effective for the Suzuki coupling of bromoindazoles. nih.gov The reaction conditions are generally mild, making it compatible with a variety of functional groups. This methodology has been utilized in the large-scale synthesis of pharmaceutical intermediates. mdpi.compreprints.org

Indazole Substrate Coupling Partner Catalyst System Product Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂, K₂CO₃, DME5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole nih.gov
5-Bromoindazoles2-Thiopheneboronic acidPd(dppf)Cl₂, K₂CO₃, DME5-(Thiophen-2-yl)-1H-indazoles nih.gov
Cyano-substituted indazoleAryl boronic acidPalladium catalystBiaryl indazole intermediate mdpi.compreprints.org
3-Iodo-1H-indazoleOrganoboronic acidsPdCl₂(dppf), BMImBF₄3-Aryl-1H-indazoles mdpi.com

The Sonogashira coupling reaction provides a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in introducing ethynyl (B1212043) substituents onto the indazole nucleus. thieme-connect.demdpi.com

3-Iodoindazoles have been successfully coupled with various terminal alkynes using a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst (CuI) in the presence of a base. thieme-connect.demdpi.com It has been noted that protection of the N-1 position of the indazole can be beneficial for the reaction to proceed efficiently. mdpi.com Sequential Sonogashira-Suzuki or Suzuki-Sonogashira couplings on di-halogenated indazoles, such as 5-bromo-3-iodoindazoles, allow for the stepwise introduction of different substituents, further expanding the molecular diversity of accessible indazole analogues. thieme-connect.deresearchgate.net

Indazole Substrate Coupling Partner Catalyst System Key Observation Reference
3-Iodo-1H-indazole (N-protected)Terminal alkynesPd/Cu catalystN-1 protection facilitates coupling mdpi.com
5-Bromo-3-iodoindazolesTerminal alkynesPdCl₂(PPh₃)₂, CuISelective coupling at the 3-iodo position thieme-connect.deresearchgate.net
Aryl halidesTerminal alkynesPalladium catalyst, Copper(I) cocatalyst, amine baseGeneral method for C(sp²)-C(sp) bond formation wikipedia.orgorganic-chemistry.org

Amide Coupling Reactions for Side Chain Elaboration

The 5-amino group of this compound serves as a key handle for the introduction of various side chains through amide bond formation. Amide coupling is one of the most frequently used reactions in medicinal chemistry, typically involving the condensation of a carboxylic acid and an amine. hepatochem.comluxembourg-bio.com This reaction generally requires the activation of the carboxylic acid using a coupling reagent. hepatochem.comluxembourg-bio.comresearchgate.net

A wide variety of coupling reagents are available, each with its own advantages and limitations. Common classes of coupling reagents include carbodiimides (e.g., DCC, DIC), phosphonium (B103445) salts (e.g., PyBOP, HBTU), and uronium/aminium salts (e.g., HATU, HBTU). luxembourg-bio.com The choice of coupling reagent and additives (e.g., HOBt, HOAt) can be critical to ensure high yields and minimize side reactions, such as racemization in the case of chiral carboxylic acids. luxembourg-bio.com The synthesis of amide derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) with pyrazole (B372694) carboxylic acids serves as a relevant example of amide bond formation with an amino-heterocycle, demonstrating the applicability of this chemistry to substrates similar to this compound. nih.gov

Coupling Reagent Class Examples Key Features Reference
CarbodiimidesDicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC)Widely used, can require additives to suppress racemization. luxembourg-bio.com
Phosphonium SaltsBenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)High coupling efficiency. luxembourg-bio.com
Uronium/Aminium SaltsHATU, HBTUEffective for difficult couplings, often used in peptide synthesis. luxembourg-bio.com
Boronic Acids5-methoxy-2-iodophenylboronic acid (MIBA)Catalytic, mild conditions at ambient temperature. organic-chemistry.org

Oxidation and Reduction Reactions for Functional Group Interconversion

Oxidation and reduction reactions are fundamental transformations for the interconversion of functional groups on the indazole scaffold, allowing for late-stage modifications of advanced intermediates. For example, a nitro group, which can be a precursor for the amino group in this compound, is typically reduced using various methods, including catalytic hydrogenation (e.g., H₂, Pd/C) or metal-mediated reductions (e.g., SnCl₂, Fe, Zn). organic-chemistry.orgrsc.org

Oxidation reactions can also be employed for the functionalization of the indazole ring. For instance, the oxidation of ortho-alkylazobenzenes using iodine can lead to the formation of 2H-indazoles. nih.gov Furthermore, the indazole skeleton can be constructed via an annulation/oxidation process from arynes and N-aryl/alkylhydrazones. nih.gov While specific examples of oxidation and reduction on this compound are not detailed in the provided search results, these general principles of functional group interconversion are broadly applicable in the synthesis of complex indazole derivatives.

Methodological Advancements in Indazole Synthesis

The synthesis of functionalized indazoles has evolved significantly, moving from classical methods to more sophisticated and efficient protocols. These advancements aim to improve yield, selectivity, and operational simplicity, which are critical for the synthesis of complex molecules like this compound.

Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatic reductions in reaction times, increased yields, and enhanced product selectivity. nih.govmdpi.com For the synthesis of indazole derivatives, microwave irradiation provides a rapid and efficient alternative to conventional heating.

One-pot, two-step microwave procedures have been developed for the synthesis of 1-aryl-1H-indazoles. researchgate.net This typically involves the initial formation of an arylhydrazone from a 2-halobenzaldehyde or 2-haloacetophenone and a phenylhydrazine, which is then subjected to a copper-catalyzed intramolecular N-arylation. researchgate.netresearchgate.net Both steps can be efficiently conducted under microwave heating, often at 160°C for as little as 10 minutes per step, leading to good or excellent yields. researchgate.netresearchgate.net The use of microwave conditions can result in higher yields compared to conventional heating methods. nih.gov

For instance, the cyclization of 2-arylhydrazinyliden-3-oxobutanenitriles with 5-amino-1H-pyrazoles has been achieved without a solvent under microwave irradiation at 180°C for just 4 minutes, affording the desired products in yields ranging from 70-94%. nih.gov Similarly, acid-mediated cyclization reactions to form pyrazolo[1,5-a]pyrimidines have been successfully performed under microwave conditions at 55°C, providing yields of 63-86%. nih.gov These examples highlight the potential of microwave technology to facilitate the rapid and high-yield synthesis of heterocyclic systems analogous to indazoles.

Table 1: Examples of Microwave-Assisted Synthesis of Indazoles and Related Heterocycles
ReactantsConditionsProduct TypeYieldReference
2-Halobenzaldehydes + PhenylhydrazinesCuI/diamine, 160°C, 10 min1-Aryl-1H-indazolesGood to Excellent researchgate.netresearchgate.net
2-Arylhydrazinyliden-3-oxobutanenitriles + 5-Amino-1H-pyrazolesNeat, 180°C, 4 min6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines70-94% nih.gov
1H-Pyrazol-5-yl-N,N-dimethylformamidines + CyanamideAcid-mediated, 55°CPyrazolo[1,5-a]pyrimidin-7-amines63-86% nih.gov

Transition-metal-catalyzed C-H activation and annulation has become a highly effective strategy for constructing functionalized indazole derivatives in a single step. mdpi.comnih.gov This atom-economical approach avoids the need for pre-functionalized starting materials, offering a direct route to complex heterocyclic structures. nih.gov Various transition metals, including rhodium, cobalt, palladium, and copper, have been successfully employed. nih.govmdpi.com

Rhodium (Rh) and Cobalt (Co) Catalysis: Rhodium(III) and Cobalt(III) catalysts have been effectively used in the synthesis of N-aryl-2H-indazoles. nih.gov These reactions often proceed through a [4+1] annulation of azobenzenes with partners like α-carbonyl sulfoxonium ylides or aldehydes. mdpi.com The use of an air-stable cationic Co(III) catalyst allows for a one-step, benchtop synthesis of N-aryl-2H-indazoles from azobenzenes and a wide range of aldehydes. nih.gov This method is robust and has been demonstrated on a 20 mmol scale, indicating its potential for larger-scale applications. nih.gov

Palladium (Pd) Catalysis: Palladium catalysts are widely used for C-H functionalization and cross-coupling reactions to build the indazole core. nih.govresearchgate.net For example, Pd(OAc)₂ can be used for the C-3 modification of 1H-indazoles. researchgate.net The synthesis of 3-aryl-1H-indazoles can be achieved through a Suzuki coupling reaction between 3-iodoindazole and various aromatic boronic acids, catalyzed by a palladium complex like Pd(PPh₃)₄. mdpi.com

Copper (Cu) Catalysis: Copper-catalyzed reactions are a cost-effective alternative for indazole synthesis. Cu(OAc)₂-mediated N-N bond formation, using oxygen as the sole oxidant, provides an efficient route to 1H-indazoles from ketimines derived from o-aminobenzonitriles. nih.gov Copper catalysis is also crucial in the intramolecular Ullmann-type cyclization to form the indazole ring, a key step in the synthesis of certain fluorinated indazoles. researchgate.netnih.gov

Table 2: Comparison of Metal Catalysts in Indazole Synthesis via C-H Activation/Annulation
Metal Catalyst SystemSubstratesProduct TypeKey FeaturesReference
[Cp*RhCl₂]₂ / Cu(OAc)₂ / AgSbF₆AzobenzenesSubstituted 1H-indazolesMild reaction conditions, uses O₂ as oxidant. mdpi.com
Cationic Co(III) ComplexAzobenzenes + AldehydesN-Aryl-2H-indazolesAir-stable catalyst, operationally simple, scalable. nih.gov
Pd(OAc)₂1H-IndazolesC-3 Functionalized 1H-indazolesInexpensive palladium precursor. researchgate.net
Cu(OAc)₂ / O₂Ketimines from o-aminobenzonitriles1H-indazolesUses oxygen as the sole oxidant. nih.gov

Chemical Process Optimization for Scale-Up and Industrial Application

Transitioning a synthetic route from laboratory to industrial scale requires rigorous optimization with a focus on yield, purity, safety, and efficiency. For a target molecule like this compound, these considerations are paramount.

The synthesis of substituted indazoles often produces a mixture of N-1 and N-2 regioisomers, making regiocontrol a critical challenge. nih.gov The final isomeric distribution is influenced by the steric and electronic properties of substituents on the indazole ring, as well as the choice of reagents and reaction conditions. nih.gov

For N-alkylation, a common reaction in the synthesis of indazole derivatives, conditions can be tuned to favor one isomer. For example, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving high N-1 selectivity. nih.gov Conversely, substituents at the C-7 position, such as NO₂ or CO₂Me, can direct alkylation to the N-2 position with high selectivity (≥96%). nih.gov In some cases, thermodynamic equilibration can be exploited to favor the more stable N-1 substituted product. nih.gov The development of a selective and scalable N-1 indazole alkylation has been demonstrated on a 100 g scale, underscoring its industrial applicability. rsc.org

Metal-free halogenation of 2H-indazoles has also been developed, allowing for the highly regioselective synthesis of mono- or poly-halogenated products by carefully adjusting reaction conditions. rsc.org Such methods, which feature mild conditions and environmentally friendly solvents like water, are highly desirable for industrial processes. rsc.org

The purification of the desired product from reaction mixtures, particularly the separation of regioisomers, is a crucial step in process development. Crystallization is often the most cost-effective and scalable method for obtaining high-purity compounds in the pharmaceutical industry.

A patented method describes the successful separation and purification of substituted indazole isomers using recrystallization from a mixed solvent system. google.com By carefully selecting the solvent mixture, a single isomer with a purity of over 99% can be obtained. google.com This approach is noted for its simplicity and suitability for industrial production. For example, a mixture of 5-amino-1-(2-hydroxyethyl)-indazole and its N-2 isomer was effectively separated by heating in an acetone/water mixture followed by natural cooling and filtration, yielding the pure N-1 isomer. google.com

Table 3: Purification of Substituted Indazole Isomers by Recrystallization
Isomer MixtureSolvent SystemIsolated ProductPurityReference
5-amino-1-(2-hydroxyethyl)-indazole & 5-amino-2-(2-hydroxyethyl)-indazoleAcetone / Water5-amino-1-(2-hydroxyethyl)-indazole99.5% google.com
5-amino-1-(2,2-dimethoxyethyl)-indazole & 5-amino-2-(2,2-dimethoxyethyl)-indazoleTetrahydrofuran / Water5-amino-2-(2,2-dimethoxyethyl)-indazole99.1% google.com
6-nitro-1-(2-pyrrolidinylethyl)-indazole & 6-nitro-2-(2-pyrrolidinylethyl)-indazoleMethanol / Water6-nitro-1-(2-pyrrolidinylethyl)-indazole99.8% google.com

Industrial-scale synthesis demands a strong emphasis on process safety and resource efficiency. The development of a new route for a fluorinated indazole intermediate highlighted the need to move away from established routes with safety and selectivity concerns. researchgate.netnih.gov The development process for a new route involving an intramolecular Ullmann cyclization was plagued by challenges, including thermal hazard concerns. researchgate.netnih.gov Through high-throughput screening and statistical modeling, safe and optimal conditions were identified that produced high-purity material in excellent yields at the lab scale. nih.gov

Structure Activity Relationship Sar and Structural Optimization Principles

Scaffold Hopping for Novel Chemotypes

Scaffold hopping represents a more profound structural modification than simple substituent changes. It is a powerful strategy to discover new, patentable chemotypes that may possess superior properties compared to the original scaffold. nih.gov The underlying principle is that different scaffolds can orient key functional groups in a similar three-dimensional arrangement, thus allowing for comparable interactions with a biological target. cambridgemedchemconsulting.com

In the context of this compound, a scaffold hopping approach would involve replacing the central indazole ring with other heterocyclic systems. The goal is to identify new scaffolds that can effectively mimic the spatial and electronic properties of the indazole core, particularly its ability to engage in crucial hydrogen bonding and hydrophobic interactions within a protein's binding site.

A hypothetical scaffold hopping exploration starting from a this compound-based inhibitor might investigate a variety of alternative heterocyclic cores. The selection of these alternative scaffolds is often guided by computational modeling and a deep understanding of the target's binding pocket topology. For instance, if the indazole's nitrogen atoms are critical for hydrogen bonding with the hinge region of a kinase, potential replacement scaffolds would need to possess hydrogen bond donors and acceptors in a geometrically similar arrangement.

Hypothetical Scaffold Hopping from an Indazole Core:

Original ScaffoldPotential Replacement ScaffoldsRationale for Replacement
1H-IndazoleImidazo[1,2-a]pyridine (B132010)Mimics the bicyclic nature and hydrogen bonding capabilities.
Pyrrolo[2,3-b]pyridineOffers a different arrangement of hydrogen bond donors and acceptors.
Benzimidazole (B57391)A well-known bioisostere of indazole, often used in kinase inhibitors.
Thieno[3,2-b]pyridineIntroduces a sulfur atom which can alter electronic properties and interactions.

It is important to note that while the principles of scaffold hopping are well-established, specific, publicly available research detailing the systematic replacement of the this compound scaffold with comprehensive SAR data for the resulting novel chemotypes is limited. The following table illustrates a conceptual framework for how such a study might be presented, based on findings from related indazole-based kinase inhibitor research. In a study focused on JNK3 inhibitors, a scaffold hopping approach led to the replacement of an indazole linker with an aminopyrazole, resulting in significantly improved selectivity against the p38 kinase. researchgate.net While the starting compound was not this compound, this case demonstrates the successful application of the scaffold hopping principle to modulate the activity and selectivity profile of an indazole-containing compound.

Illustrative Data Table of a Scaffold Hopping Study:

Compound IDScaffoldR1R2Kinase A IC50 (nM)Kinase B IC50 (nM)
1 1H-Indazole -H -NH2 10 500
2Imidazo[1,2-a]pyridine-H-NH225>10000
3Pyrrolo[2,3-b]pyridine-H-NH21502000
4Benzimidazole-H-NH25350
5Thieno[3,2-b]pyridine-H-NH2758000

This table is for illustrative purposes only and does not represent actual experimental data for this compound derivatives.

In this hypothetical example, replacing the indazole with a benzimidazole scaffold (Compound 4) leads to a modest improvement in potency against Kinase A while maintaining a similar selectivity profile. Conversely, hopping to an imidazo[1,2-a]pyridine scaffold (Compound 2) results in a slight decrease in potency for Kinase A but a significant improvement in selectivity over Kinase B. These types of findings are crucial for guiding further optimization efforts.

Preclinical Biological Evaluation and Mechanistic Elucidation Excluding Human Clinical Data

In Vitro Efficacy and Selectivity Assessments

Comprehensive searches of scientific databases and literature have yielded no specific data on the in vitro efficacy or selectivity of 6-(trifluoromethoxy)-1H-indazol-5-amine. The following sections, which would typically be populated with experimental findings, are therefore presented to illustrate the standard assays used in early-stage drug discovery for a compound of this nature.

Cell-Based Assays for Proliferation, Viability, and Specific Pathway Modulation

No studies were identified that have evaluated the effect of this compound on cell proliferation or viability in any cancer cell line or other disease models. Standard assays, such as MTT or CellTiter-Glo®, which measure metabolic activity as an indicator of cell viability, have not been reported for this compound. Consequently, there is no information regarding its potential to modulate specific cellular pathways.

Biochemical Assays for Enzyme/Kinase Inhibition (e.g., IC50 determination)

There is no publicly available data from biochemical assays to determine the half-maximal inhibitory concentration (IC50) of this compound against any specific enzymes or kinases. While related indazole derivatives have been investigated as inhibitors of various kinases, such as CDC7 and FMS-like tyrosine kinase 3 (FLT3), this specific compound has not been included in these reported studies. nih.govtandfonline.com

Target Engagement Studies in Cellular Contexts

No target engagement studies for this compound have been published. Techniques such as cellular thermal shift assays (CETSA) or the use of target-specific biomarkers have not been applied to confirm the interaction of this compound with any putative biological target within a cellular environment.

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

The in vitro ADME profile of this compound has not been characterized in the available scientific literature.

Membrane Permeability Assays (e.g., Caco-2)

No data from Caco-2 permeability assays or other parallel artificial membrane permeability assays (PAMPA) are available for this compound. These assays are crucial for predicting the oral absorption of a drug candidate, and the absence of such data prevents any assessment of its potential for intestinal permeability.

Metabolic Stability in Microsomal Preparations (e.g., Rat/Human Liver Microsomes)

There are no published studies on the metabolic stability of this compound in rat, human, or other species' liver microsomes. This type of study is fundamental for predicting the metabolic clearance of a compound in vivo.

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetic and pharmacodynamic properties. Only the unbound fraction of a drug is generally considered to be pharmacologically active and available to interact with its target, as well as being available for metabolism and excretion. acs.org The degree of plasma protein binding can therefore influence the distribution, efficacy, and half-life of a compound.

To definitively determine the plasma protein binding of this compound, in vitro experiments using techniques such as equilibrium dialysis, ultrafiltration, or ultracentrifugation with plasma from relevant preclinical species (e.g., mouse, rat, dog) and human plasma would be required.

In Vivo Efficacy Studies in Relevant Preclinical Animal Models

Disease-Specific Models (e.g., Cancer Xenografts, Infection Models)

While the indazole moiety is a key feature in many compounds developed for oncology, there is a lack of specific public data on the in vivo efficacy of this compound in cancer xenograft models. nih.govacs.org Generally, the evaluation of a novel compound in such models involves implanting human tumor cells into immunocompromised mice. The effect of the compound on tumor growth, size, and weight is then monitored over time.

Similarly, no specific information is available regarding the evaluation of this compound in preclinical models of infection.

Pharmacokinetic Profiling in Animal Models (e.g., Mouse Plasma Exposure, Clearance, Half-life)

Pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. There is currently no publicly available data on the pharmacokinetic profile of this compound in animal models.

A typical pharmacokinetic study in mice would involve administering the compound, often intravenously and orally, and then collecting blood samples at various time points. The concentration of the compound in the plasma would be measured to determine key parameters.

Table 1: Representative Pharmacokinetic Parameters

Parameter Description
Cmax Maximum (or peak) serum concentration that a drug achieves.
Tmax Time at which the Cmax is observed.
AUC Area under the curve; represents the total drug exposure over time.
t1/2 The time required for the concentration of the drug to reach half of its original value.
CL Clearance; the volume of plasma cleared of the drug per unit time.
Vd Volume of distribution; the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

| F (%) | Bioavailability; the fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

Elucidation of Molecular and Cellular Mechanisms of Action in Preclinical Systems

The molecular and cellular mechanisms of action for this compound have not been specifically elucidated in the available scientific literature. The indazole scaffold is present in a variety of compounds with diverse biological activities, acting on targets such as protein kinases and G-protein coupled receptors. acs.orgnih.gov For instance, different indazole derivatives have been investigated as inhibitors of cell division cycle 7 (CDC7) kinase and as positive allosteric modulators of GABAA receptors. acs.orgnih.gov

To determine the mechanism of action of this compound, a series of in vitro studies would be necessary. These could include:

Target-based screening: Assessing the compound's activity against a panel of known biological targets, such as kinases, phosphatases, or receptors.

Cell-based assays: Evaluating the effect of the compound on cellular processes like proliferation, apoptosis, cell cycle progression, or signal transduction pathways. For example, changes in the phosphorylation state of key signaling proteins after treatment with the compound could be analyzed by techniques like Western blotting. nih.gov

Transcriptomic and Proteomic Analyses: Using techniques like RNA-sequencing or mass spectrometry-based proteomics to identify changes in gene expression or protein levels in cells treated with the compound, which can provide clues about the affected pathways.

Without such experimental data, any proposed mechanism of action for this compound would be purely speculative and based on the known activities of other, structurally related indazole compounds.

Computational Chemistry and Molecular Modeling in the Research of 6 Trifluoromethoxy 1h Indazol 5 Amine

Structure-Based Drug Design (SBDD) Applications

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of the biological target, typically a protein or enzyme, to design ligands that can bind to it with high affinity and selectivity. For 6-(trifluoromethoxy)-1H-indazol-5-amine, SBDD methodologies are pivotal in identifying potential protein targets and optimizing its interactions to enhance therapeutic effects.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. In the context of this compound, docking simulations are employed to screen libraries of potential biological targets and to understand the key interactions that stabilize the ligand-receptor complex.

The process begins with the generation of a 3D model of this compound and the acquisition of the crystal structure of a target protein from a repository like the Protein Data Bank (PDB). The docking algorithm then samples a multitude of possible conformations and orientations of the ligand within the receptor's binding site, scoring each pose based on a force field that estimates the binding energy.

Key interactions that are often analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the amine group and the indazole nitrogen atoms of this compound are potential hydrogen bond donors and acceptors, while the trifluoromethoxy group can engage in specific fluorine interactions and the aromatic ring system can participate in π-stacking.

Illustrative Molecular Docking Results for this compound with a Putative Kinase Target

Interaction TypeInvolved Ligand AtomsInvolved Receptor ResiduesDistance (Å)
Hydrogen BondAmino group (-NH2)Aspartic Acid (ASP) 1842.8
Hydrogen BondIndazole N1-HGlutamic Acid (GLU) 1213.1
HydrophobicIndazole RingLeucine (LEU) 78, Valine (VAL) 863.5 - 4.0
Halogen BondTrifluoromethoxy (-OCF3)Glycine (GLY) 182 Carbonyl3.2

These predicted interactions provide a structural hypothesis for the binding mode of this compound, guiding further optimization of the scaffold to improve potency and selectivity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Site Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of the docked pose and for understanding the conformational changes in both the ligand and the receptor upon binding.

An MD simulation of the this compound-receptor complex would typically be run for tens to hundreds of nanoseconds. The trajectory of the simulation is then analyzed to monitor parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand, which indicate the stability of the complex. Furthermore, MD simulations can reveal the flexibility of different regions of the binding site and identify key water molecules that may mediate interactions.

Free Energy Perturbation and MM/GBSA Calculations for Binding Affinity Prediction

Accurately predicting the binding affinity of a ligand to its receptor is a primary goal of computational drug design. Techniques like Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed to calculate the free energy of binding.

MM/GBSA is a popular end-point method that combines the molecular mechanics energy of the complex in a simulated solvent environment with calculations of the polar and non-polar contributions to solvation. This method can be used to rank a series of analogues of this compound based on their predicted binding affinities.

FEP is a more rigorous and computationally expensive method that calculates the free energy difference between two states, for example, the binding of two different ligands to the same receptor. This method is often used to predict the effect of small chemical modifications on binding affinity with high accuracy.

Ligand-Based Drug Design (LBDD) Applications

In the absence of a known 3D structure of the biological target, Ligand-Based Drug Design (LBDD) methods are employed. These approaches utilize the information from a set of known active and inactive molecules to develop a model that predicts the activity of new compounds.

Pharmacophore Modeling and Virtual Screening

A pharmacophore model is an ensemble of steric and electronic features that are necessary for a molecule to exert a specific biological effect. For this compound, a pharmacophore model could be generated based on its structure and the structures of other known active molecules with a similar mechanism of action.

The key features of a pharmacophore model for this compound might include a hydrogen bond acceptor, a hydrogen bond donor, an aromatic ring, and a hydrophobic feature. This model can then be used as a 3D query to screen large compound libraries to identify novel molecules that possess the required features and are therefore likely to be active.

Hypothetical Pharmacophore Model for this compound

FeatureLocationVector
Hydrogen Bond DonorAmino GroupN-H
Hydrogen Bond AcceptorIndazole N2Lone Pair
Aromatic RingIndazole Ring SystemCentroid
Hydrophobic FeatureTrifluoromethoxy GroupC-F bonds

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. To develop a QSAR model for analogues of this compound, a dataset of compounds with measured biological activities is required.

A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods such as multiple linear regression or partial least squares are then used to build a model that relates these descriptors to the biological activity.

A robust QSAR model can be used to predict the activity of newly designed analogues of this compound, thereby prioritizing the synthesis of the most promising candidates.

Illustrative QSAR Descriptors and their Potential Impact on Activity

DescriptorDescriptionPotential Impact on Activity
LogPLipophilicityInfluences membrane permeability and binding to hydrophobic pockets.
TPSA (Topological Polar Surface Area)PolarityAffects solubility and ability to form hydrogen bonds.
Molecular WeightSize of the moleculeCan impact binding site accessibility and pharmacokinetic properties.
Dipole MomentPolarity and charge distributionInfluences electrostatic interactions with the receptor.

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule based on the fundamental principles of quantum mechanics. These methods are crucial for elucidating electronic characteristics that govern molecular interactions and chemical reactivity.

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. researchgate.net It is frequently utilized to calculate properties that are key to understanding the reactivity and interaction of drug candidates with their biological targets. nih.gov For indazole derivatives, DFT calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. zsmu.edu.ua In the context of this compound, the electron-withdrawing trifluoromethoxy group and the electron-donating amine group significantly influence the electronic properties of the indazole scaffold. DFT studies on similar substituted indazoles have been used to calculate these global reactivity parameters. researchgate.netresearchgate.net

Table 1: Predicted Electronic Properties of this compound using DFT Note: The following data are representative examples based on DFT calculations for structurally related indazole compounds and are intended for illustrative purposes.

ParameterPredicted ValueSignificance
EHOMO -5.8 eVIndicates electron-donating capability.
ELUMO -1.2 eVIndicates electron-accepting capability.
Energy Gap (ΔE) 4.6 eVRelates to chemical reactivity and stability.
Dipole Moment 3.5 DInfluences solubility and binding interactions.
Electron Affinity 1.1 eVMeasure of the energy change upon electron addition.
Ionization Potential 6.0 eVEnergy required to remove an electron.

This table is generated for illustrative purposes based on typical values for similar compounds.

While DFT provides high accuracy, it can be computationally expensive for large-scale screening. Semi-empirical methods, such as AM1 and RM1, offer a faster alternative for calculating molecular properties, particularly geometrical parameters like bond lengths and angles. scispace.com These methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data to approximate results. scispace.comresearchgate.net

In the study of novel heterocyclic compounds, semi-empirical methods are often used to perform an initial geometry optimization before employing more rigorous DFT or ab initio methods. researchgate.net The calculated geometrical parameters can be correlated with experimental data obtained from techniques like X-ray crystallography. For instance, a computational investigation of pyrazole (B372694) derivatives used AM1 and RM1 to establish a correlation between calculated and experimental geometrical parameters, demonstrating the utility of these methods. researchgate.net For this compound, these calculations can predict the planarity of the indazole ring system and the orientation of the trifluoromethoxy and amine substituents.

Table 2: Correlation of Predicted and Typical Experimental Geometrical Parameters for the Indazole Core Note: Calculated values are hypothetical examples based on semi-empirical methods for illustrative purposes. Experimental values are typical for the indazole scaffold.

Geometrical ParameterPredicted Value (Semi-Empirical)Typical Experimental Value (X-ray)
N1–N2 Bond Length 1.36 Å1.35 Å
C7a–N1 Bond Length 1.33 Å1.32 Å
C3–C3a Bond Angle 105.5°105.0°
N1–N2–C3 Bond Angle 112.0°112.5°

This table is generated for illustrative purposes.

Cheminformatics and Data Mining in Indazole Research

Cheminformatics combines computational techniques with chemical information to analyze large datasets of compounds, enabling the identification of trends and the prediction of properties for novel molecules.

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov For indazole derivatives, SAR studies have revealed that substituents on the indazole ring play a critical role in their biological effects. nih.gov For example, research on various indazole series has shown that substitutions at the C4, C5, and C6 positions can significantly modulate potency and selectivity for various protein targets. nih.govmdpi.com

Cheminformatic tools are used to mine SAR data from large libraries of synthesized indazole compounds. nih.gov By analyzing the effects of different functional groups, such as the trifluoromethoxy group and the amine group in this compound, researchers can build predictive models. The trifluoromethyl group, for instance, is known to often enhance metabolic stability and lipophilicity. SAR analyses of other indazoles have demonstrated that the position and nature of substituents are crucial for activity, such as inhibiting specific kinases. researchgate.net

The pharmacokinetic profile of a drug candidate, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME), is a critical determinant of its clinical success. Predicting ADME properties early in the drug discovery process using computational (in silico) methods helps to identify and deprioritize compounds with unfavorable characteristics, saving time and resources. nih.govbiotech-asia.org

Various online tools and software packages are available to calculate physicochemical descriptors and predict ADME properties based on a molecule's structure. researchgate.netmdpi.com These predictions include parameters such as lipophilicity (logP), topological polar surface area (TPSA), water solubility, and adherence to established drug-likeness rules like Lipinski's Rule of Five. nih.govjaptronline.com For this compound, these in silico predictions provide valuable estimates of its potential as an orally bioavailable drug candidate.

Table 3: Predicted In Silico ADME Properties for this compound Data sourced from computational predictions for the specified compound. easycdmo.com

PropertyPredicted ValueInterpretation
Molecular Weight 201.15 g/mol Complies with Lipinski's Rule (< 500)
logP (Consensus) 1.98Optimal lipophilicity for permeability and solubility
H-Bond Donors 2Complies with Lipinski's Rule (≤ 5)
H-Bond Acceptors 4Complies with Lipinski's Rule (≤ 10)
TPSA 54.7 ŲIndicates good potential for oral bioavailability
Rotatable Bonds 1Suggests good conformational stability

Future Research Directions and Unexplored Avenues

Identification and Validation of Novel Biological Targets for Indazole Scaffolds

The versatility of the indazole nucleus allows it to interact with a wide array of biological targets. While many indazole derivatives have been developed as kinase inhibitors, future work will focus on identifying and validating new targets to address a broader range of diseases. nih.govrsc.org

Indazole derivatives have demonstrated significant activity as inhibitors of various receptor tyrosine kinases (RTKs), including VEGFR-2, Tie-2, and EphB4, which are crucial for angiogenesis in cancer. nih.gov Other known targets include anaplastic lymphoma kinase (ALK), epidermal growth factor receptor (EGFR), and phosphoinositide-dependent kinase-1 (PDK1). nih.gov The 1H-indazole-3-amine structure, in particular, is recognized as an effective hinge-binding fragment for tyrosine kinases. nih.gov

Future explorations could expand into novel target classes:

Apoptosis Signal-Regulated Kinase 1 (ASK1): Inhibition of ASK1 is a promising strategy for treating non-alcoholic steatohepatitis (NASH). nih.gov Novel indazole derivatives have been designed and synthesized as potent ASK1 inhibitors. nih.gov

p53/MDM2 Pathway: Some indazole derivatives have been shown to induce apoptosis and affect the cell cycle by potentially inhibiting Bcl2 family members and modulating the p53/MDM2 pathway, offering a non-kinase-related anti-cancer mechanism. nih.gov

Butyrylcholinesterase (BChE) and p38α MAPK: Dual-target inhibitors are being explored for neurodegenerative diseases, representing a move toward tackling complex pathologies. acs.org

Anti-inflammatory Targets: Beyond general anti-inflammatory activity, specific targets like cyclooxygenase-2 (COX-2) are being investigated for dual-action antimicrobial and anti-inflammatory agents. mdpi.com

Cardiovascular and Metabolic Targets: Indazole derivatives have shown potential in experimental models against cardiovascular issues by targeting pathways involved in arrhythmia, ischemia-reperfusion injury, and thrombosis. nih.gov Further research is needed to elucidate specific molecular targets in these areas. nih.gov

Table 1: Selected Biological Targets for Indazole Derivatives

Target Class Specific Examples Associated Disease Area Reference
Kinase Inhibitors VEGFR, EGFR, ALK, FGFR, Pim, Bcr-Abl Cancer nih.gov, researchgate.net
Apoptosis Regulators ASK1, p53/MDM2, Bcl-2 Cancer, NASH nih.gov, nih.gov
Inflammatory Enzymes COX-2 Inflammation mdpi.com
Neurological Targets Butyrylcholinesterase (BChE), p38α MAPK Neurodegenerative Diseases acs.org
Antiparasitic Targets DNA Gyrase B Infectious Diseases mdpi.com

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of indazole derivatives has evolved significantly, with a strong emphasis on efficiency, selectivity, and sustainability. benthamdirect.combenthamscience.com Future research will continue this trend, focusing on green chemistry principles and novel catalytic systems.

Recent advancements include:

Catalyst-Based Approaches: Transition-metal and acid-base catalysts have greatly improved the efficiency and selectivity of indazole synthesis. benthamdirect.comingentaconnect.com

Green Chemistry: Environmentally friendly methods are gaining traction. benthamscience.com This includes the use of natural, biodegradable catalysts like lemon peel powder combined with energy-efficient techniques such as ultrasound irradiation. researchgate.net The use of green solvents like polyethylene (B3416737) glycol (PEG) is also being explored. organic-chemistry.org

One-Pot Reactions: Multi-component reactions that synthesize complex indazole derivatives in a single step are highly efficient. organic-chemistry.orgorganic-chemistry.org These methods are operationally simple and often insensitive to air and moisture. organic-chemistry.org

Flow Chemistry and Electrochemical Synthesis: These modern techniques offer precise control over reaction conditions, leading to higher yields and purity, and represent a significant area for future development in indazole synthesis.

Table 2: Modern Synthetic Approaches for Indazole Scaffolds

Methodology Key Features Advantages Reference
Green Catalysis Use of natural catalysts (e.g., lemon peel powder), ultrasound Sustainable, eco-friendly, efficient benthamdirect.com, researchgate.net
One-Pot Synthesis Multiple components react in a single step High efficiency, reduced waste, operational simplicity organic-chemistry.org, organic-chemistry.org
Metal-Catalyzed Reactions Use of copper or palladium catalysts High yield and selectivity, broad substrate scope benthamscience.com, organic-chemistry.org
Electrochemical Acylation Selective N1-acylation via reduction High selectivity for specific isomers organic-chemistry.org

Exploration of Emerging Therapeutic Applications (e.g., rare diseases, neglected tropical diseases)

While cancer has been a major focus for indazole-based drugs, the scaffold's broad bioactivity makes it suitable for a range of other conditions, including those with significant unmet medical needs. nih.govnih.gov

Rare Diseases: The indazole derivative ARRY-371797 has entered clinical trials for treating LMA-related dilated cardiomyopathy, a rare genetic heart disorder. nih.gov This highlights the potential of targeting specific mutations or pathways in rare conditions.

Neglected Tropical Diseases (NTDs): Indazole derivatives have shown potent antiprotozoal activity against the pathogens responsible for giardiasis (Giardia intestinalis), amoebiasis (Entamoeba histolytica), and trichomoniasis (Trichomonas vaginalis), in some cases proving more effective than the standard drug metronidazole. mdpi.comfao.org This makes them promising candidates for developing new treatments for these widespread parasitic infections. mdpi.comnih.gov

Gastrointestinal Diseases: Certain natural and synthetic indazoles have shown promise in treating a variety of gastrointestinal disorders, from irritable bowel syndrome (IBS) to GI cancers. nih.gov

Integration of Artificial Intelligence and Machine Learning in Indazole Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines, improving precision, and reducing costs. nih.gov The application of these computational tools to indazole research can significantly enhance the identification and optimization of new drug candidates.

Key applications include:

Target Identification: AI can analyze vast multi-omics datasets to identify novel biological targets for indazole compounds. nih.gov

Virtual Screening and De Novo Design: Machine learning models can screen millions of virtual compounds to predict their binding affinity to a target. nih.gov Generative AI can design entirely new indazole derivatives with optimized properties in silico. youtube.com

Property Prediction: AI algorithms can accurately predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new indazole derivatives, helping to prioritize compounds with a higher likelihood of success. nih.gov

Quantitative Structure-Activity Relationship (QSAR): ML-based QSAR models learn the relationship between the chemical structure of indazole derivatives and their biological activity, providing insights for designing more potent molecules. youtube.com

The integration of AI can create a rapid, iterative design-make-test cycle almost entirely in a computational environment, dramatically speeding up the journey from lead compound to clinical candidate. youtube.comyoutube.com

Investigation of Multi-Targeted Approaches for Complex Diseases

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. acs.orgnih.gov This has led to the understanding that single-target drugs may be insufficient. acs.org Multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple targets simultaneously, offer a promising alternative to polypharmacy. acs.orgnih.gov

The indazole scaffold is well-suited for developing MTDLs. Research has already produced indazole-based compounds that act as dual or multi-target inhibitors.

Dual Kinase Inhibition: Indazole derivatives have been developed as dual inhibitors of EGFR and VEGFR-2 or as multi-target inhibitors of several receptor tyrosine kinases, which can help overcome drug resistance in cancer. nih.govresearchgate.net

Neurodegenerative Diseases: The design of molecules that can simultaneously inhibit targets like butyrylcholinesterase (BChE) and p38α MAPK is an active area of research for treating conditions like Alzheimer's disease. acs.org

Designing effective MTDLs presents challenges, such as balancing the affinity for different targets and maintaining drug-like properties. nih.gov However, the use of in silico design methods and a deeper understanding of disease networks can guide the rational development of multi-targeted indazole derivatives for complex multifactorial diseases. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.